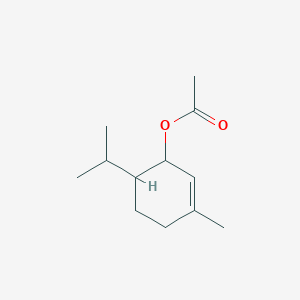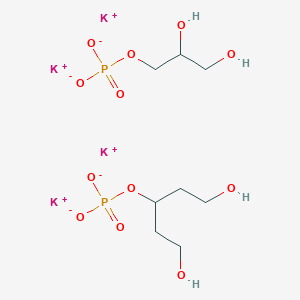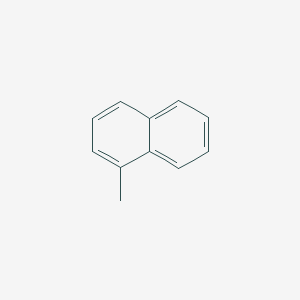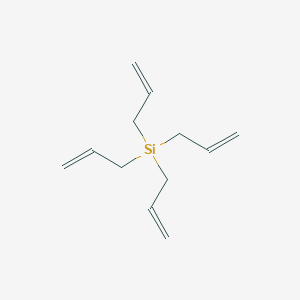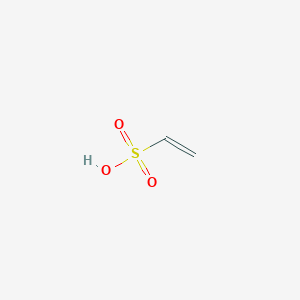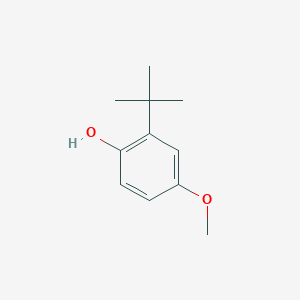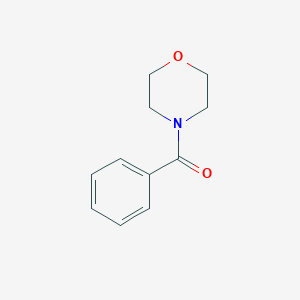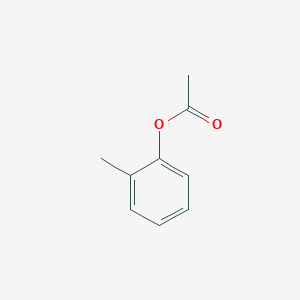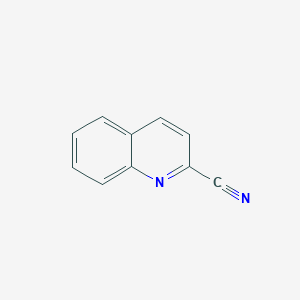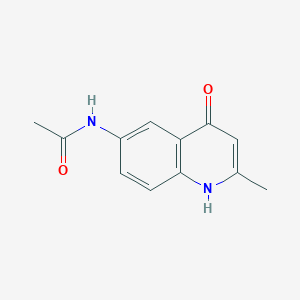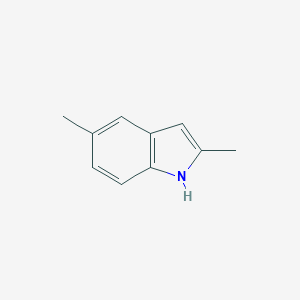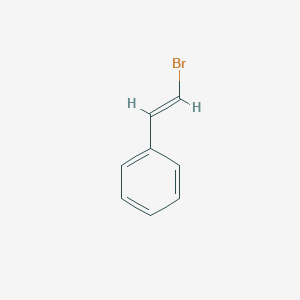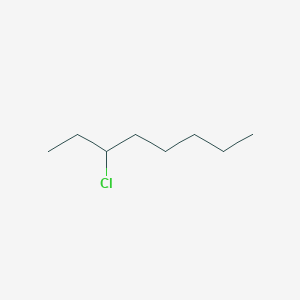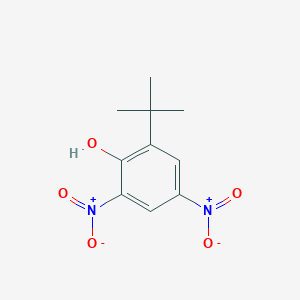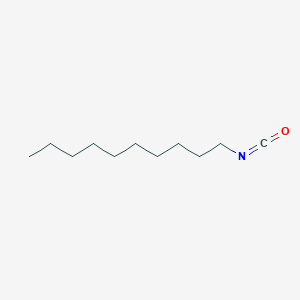
癸基异氰酸酯
描述
Synthesis Analysis
Isocyanates, including decyl isocyanate, are synthesized through several methods. A common approach involves the phosgene route, but due to safety and environmental concerns, other methods are gaining popularity, such as those using carbonyl fluoride or other less hazardous reagents (Quan et al., 2015).
Molecular Structure Analysis
The molecular structure of isocyanates like decyl isocyanate is characterized by the presence of the reactive -N=C=O group. This group defines their chemical behavior and reactivity. The structure and reaction mechanisms of isocyanates have been extensively studied to understand their behavior in different chemical reactions (Caraculacu & Coseri, 2001).
Chemical Reactions and Properties
Decyl isocyanate participates in various chemical reactions, primarily involving nucleophilic attack on the isocyanate group. These reactions include the formation of amides, ureas, and other important compounds. For instance, isocyanates react with carboxylic acids to form amides (Sasaki & Crich, 2011), and with amines to form urea derivatives (Patil et al., 2003).
Physical Properties Analysis
The physical properties of decyl isocyanate, like other isocyanates, depend on their molecular structure. Typically, these compounds are liquids at room temperature. Their physical properties, such as boiling point and solubility, are influenced by the length of the alkyl chain attached to the isocyanate group.
Chemical Properties Analysis
Isocyanates are known for their reactivity, particularly with compounds containing active hydrogen atoms, such as water, alcohols, and amines. This reactivity is central to their use in creating polymers and other complex chemical compounds. The chemical properties of isocyanates like decyl isocyanate have been the subject of extensive research due to their industrial significance (Ugi et al., 2003).
科学研究应用
健康问题和安全性:异氰酸酯(包括二环己基甲烷-4,4'-二异氰酸酯等变体)是已知的强致敏剂,可引起过敏性接触性皮炎。在使用它们的场所需要严格的安全监测 (Donovan, Kudla, & DeKoven, 2009)。
有毒化学品的替代品:芳基磺酰异氰酸酯具有许多商业用途,但有毒且传统上使用危险化学品制备。二甲氨基吡啶基氨基甲酸酯已被开发为这些异氰酸酯的更安全的替代品 (Sa̧czewski, Kornicka, & Brzozowski, 2006)。
蛋白质-异氰酸酯相互作用:异氰酸酯由于其广泛的反应性而被用作探索蛋白质结构的探针。烷基异氰酸酯对胆碱酯酶的抑制研究表明,随着烷基链长度的减少,特异性降低 (Brown, Green, Cedel, & Cairns, 1987)。
化学合成:异氰酸酯已用于高效的合成方法中,例如应变较小的环酮与异氰酸酯的脱羰环加成反应,证明了它们在开发新的杂环形成方法中的效用 (Zeng, Chen, & Dong, 2016)。
诱变作用:用于聚氨酯生产的异氰酸酯,如甲苯二异氰酸酯和二苯甲基二异氰酸酯,已被证明具有诱变性,这可能表明对人类具有潜在的致癌风险 (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980)。
反应性和合成:研究探索了氮取代异氰酸酯(N-异氰酸酯)的反应性,这些异氰酸酯已用于复杂反应和药物和农用化学品中杂环的合成 (Vincent-Rocan & Beauchemin, 2016)。
农用化学品应用:异氰酸酯和异硫氰酸酯已应用于农用化学品的合成,促进了关键羧酸功能和杂环的构建 (Lamberth, 2021)。
安全和危害
Isocyanates, including Decyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation. Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .
未来方向
The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Furthermore, environmental concerns about fossil-based isocyanates are the reason why investigations on their green counterparts have got receiving more attention .
属性
IUPAC Name |
1-isocyanatodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWMFDVBLLXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403108 | |
| Record name | Decyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl isocyanate | |
CAS RN |
1191-69-1 | |
| Record name | Decyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

